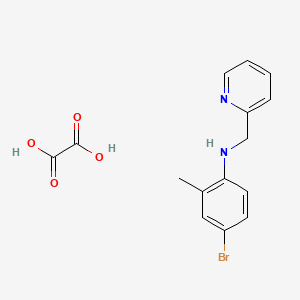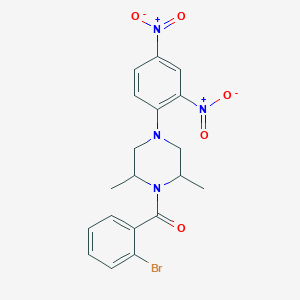
(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes.
科学的研究の応用
(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate has been extensively studied for its potential applications in various fields. In neuroscience, the compound has been used as a tool to study the α7 nicotinic acetylcholine receptor, which is involved in several neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. The compound has also been studied for its potential applications in drug discovery, as it has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor.
作用機序
The mechanism of action of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate involves the activation of the α7 nicotinic acetylcholine receptor. The α7 receptor is a ligand-gated ion channel that is involved in several physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. Activation of the receptor by (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate are primarily mediated through the activation of the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function in animal models, and has also been shown to have anti-inflammatory and neuroprotective effects. In addition, the compound has been shown to have potential applications in the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate in lab experiments is its high affinity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the receptor and its role in various physiological and pathological processes. However, one limitation of using the compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for research involving (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate. One area of research is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of neurological disorders. Another area of research is the development of new tools for studying the receptor and its role in various physiological and pathological processes. Finally, there is also potential for the compound to be used in the development of new imaging agents for the diagnosis and monitoring of neurological disorders.
合成法
The synthesis of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate involves the reaction of 4-bromo-2-methylbenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent, followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. This method has been reported to yield the compound with high purity and good yield.
特性
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2.C2H2O4/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12;3-1(4)2(5)6/h2-8,16H,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMNSLSTMMBZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)
![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4970263.png)
![(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4970265.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)